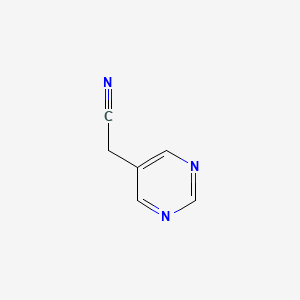

5-Pyrimidineacetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrimidin-5-ylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-2-1-6-3-8-5-9-4-6/h3-5H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXNRDHUHUWTDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Pyrimidineacetonitrile synthesis from simple precursors

An In-depth Technical Guide to the Synthesis of 5-Pyrimidineacetonitrile from Simple Precursors

Authored by a Senior Application Scientist

Abstract

This compound, a key heterocyclic building block, is of considerable interest to the pharmaceutical and agrochemical industries. Its structure is a recurring motif in a variety of biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2] The strategic placement of the cyanomethyl group at the C5 position of the pyrimidine ring provides a versatile handle for further molecular elaboration, making it a valuable intermediate in drug discovery and development.[3] This guide provides an in-depth analysis of robust and scalable synthetic strategies for this compound, originating from simple, commercially available precursors. We will dissect two primary approaches: the de novo construction of the pyrimidine ring and the post-synthetic functionalization of a pre-formed pyrimidine core. Each methodology is presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and a critical evaluation of its advantages and limitations, empowering researchers to make informed decisions for their specific synthetic campaigns.

Strategic Approaches to Synthesis

The synthesis of this compound can be logically bifurcated into two core strategies. The choice between these pathways is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions (e.g., transition metals, harsh reagents).

-

Strategy I: De Novo Pyrimidine Ring Synthesis: This "bottom-up" approach involves the cyclocondensation of acyclic fragments to construct the pyrimidine heterocycle with the cyanomethyl (or a suitable precursor) group already incorporated into one of the building blocks. The Pinner synthesis and related multicomponent reactions are classic examples of this strategy.[4][5][6]

-

Strategy II: Functional Group Interconversion on a Pyrimidine Core: This "top-down" approach begins with a simple, pre-existing pyrimidine ring, which is then elaborated at the C5 position. This typically involves the conversion of a C5-halo or C5-halomethyl substituent into the desired acetonitrile functionality via substitution or cross-coupling reactions.

The following sections will provide a detailed technical examination of the most effective methods within these two strategic frameworks.

Strategy I: De Novo Ring Construction via Condensation

Building the pyrimidine ring from the ground up offers an elegant way to control the substitution pattern. While direct synthesis of this compound via a single condensation step is not widely reported, the principles of pyrimidine synthesis from malononitrile derivatives provide a strong foundation for this approach.

Three-Component Reaction of Malononitrile Derivatives

The condensation of an aldehyde, a nitrile-containing active methylene compound (like malononitrile), and an amidine source (like urea or thiourea) is a powerful method for accessing highly functionalized pyrimidines.[7][8][9]

Causality Behind Experimental Choices: This multicomponent reaction (MCR) is a convergent and atom-economical process. The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the amidine and subsequent cyclization and aromatization. The choice of a base catalyst, such as MgO, is crucial for promoting the condensation steps without leading to unwanted side reactions.[7][8] Ethanol is often selected as the solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux conditions.

Caption: General workflow for de novo pyrimidine synthesis.

Experimental Protocol: Synthesis of 6-Amino-4-aryl-2-hydroxy-5-cyanopyrimidine

This protocol illustrates the general principle of using malononitrile in a three-component reaction to build a 5-cyanopyrimidine core.[9]

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add an aromatic aldehyde (2 mmol), malononitrile (2 mmol, 0.13 g), urea (2 mmol, 0.12 g), and ethanol (10 mL).

-

Catalyst Addition: Add nanosized magnesium oxide (MgO) (0.25 g) as a heterogeneous base catalyst.

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Filter the solid catalyst and wash it with hot ethanol. Combine the filtrates and evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the resulting solid from ethanol to yield the pure pyrimidine derivative.

| Parameter | Value | Reference |

| Reactants | Aldehyde, Malononitrile, Urea | [9] |

| Catalyst | Nanosized MgO | [7][8] |

| Solvent | Ethanol | [9] |

| Temperature | Reflux | [9] |

| Typical Yields | High | [7] |

Strategy II: Functional Group Interconversion on a Pyrimidine Core

This strategy is arguably more direct and widely employed for the synthesis of this compound. It leverages the well-established chemistry of halogenated pyrimidines.

Method A: Transition Metal-Catalyzed Cyanation of 5-Halopyrimidines

The direct introduction of a cyano group onto the pyrimidine ring at the C5 position is a highly effective method. While traditional Rosenmund-von Braun conditions using stoichiometric copper(I) cyanide at high temperatures can be employed, modern catalytic variants are far more efficient and reliable.[10]

Causality Behind Experimental Choices: 5-Bromopyrimidine is an ideal starting material due to the reactivity of the C-Br bond in oxidative addition steps of catalytic cycles.

-

Palladium Catalysis: Palladium complexes are highly effective for C-C bond formation. The use of zinc cyanide (Zn(CN)₂) is common as it is less toxic than other cyanide sources and its transmetalation step with the palladium center is efficient. Bulky phosphine ligands (e.g., XPhos) are often required to promote reductive elimination and stabilize the active catalyst.[10]

-

Copper Catalysis: Copper(I) iodide (CuI) is a cost-effective and robust catalyst for cyanation. This method often uses potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as the cyanide source, which is significantly less toxic and has low solubility in many organic solvents, reducing the concentration of free cyanide in solution.[10][11] Ligands such as diamines or, in more advanced systems, cyclodextrins can accelerate the reaction.[11]

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.

Experimental Protocol: Copper-Catalyzed Cyanation of 5-Bromopyrimidine

This protocol is adapted from methodologies employing K₄[Fe(CN)₆] as a safe and effective cyanide source.[11]

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine 5-bromopyrimidine (1 mmol, 159 mg), copper(I) iodide (CuI) (0.1 mmol, 19 mg), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.2 mmol, 74 mg), and sodium carbonate (Na₂CO₃) (0.2 mmol, 21 mg).

-

Ligand and Solvent Addition: Add a suitable ligand, for example, per-6-amino-β-cyclodextrin (0.1 mmol), followed by 3 mL of anhydrous dimethylformamide (DMF).

-

Reaction Execution: Seal the tube and heat the mixture in an oil bath at 120-140 °C for 24-36 hours, stirring vigorously. Monitor the reaction by TLC or GC-MS.

-

Work-up and Isolation: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford 5-cyanopyrimidine.

Troubleshooting and Optimization for Direct Cyanation

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Conversion | Insufficient catalyst activity; Poor reagent solubility; Sterically hindered substrate. | Increase reaction temperature; screen different ligands/catalyst systems; ensure adequate solubility of the cyanide source (e.g., use a co-solvent).[10] |

| Catalyst Poisoning | Presence of excess free cyanide ions. | Use a less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆]; use bulky, electron-rich phosphine ligands to protect the metal center.[10] |

| Formation of Amide/Acid | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents; perform the reaction under a strict inert atmosphere.[10] |

Method B: Nucleophilic Substitution on a 5-(Halomethyl)pyrimidine

An alternative pathway involves a two-step sequence: installation of a reactive chloromethyl or bromomethyl group at the C5 position, followed by a classical SN2 reaction with a cyanide salt. This method avoids the need for transition metal catalysts in the final cyanation step.

Caption: Two-step synthesis via a halomethyl intermediate.

Experimental Protocol: Cyanation of 5-(Chloromethyl)pyrimidine

This protocol is based on standard nucleophilic substitution principles, analogous to the synthesis of related cyanomethyl aza-aromatics.[12]

-

Precursor Synthesis: Prepare 5-(chloromethyl)pyrimidine from a suitable precursor, such as 5-(hydroxymethyl)pyrimidine (using thionyl chloride) or 5-methylpyrimidine (using N-chlorosuccinimide and a radical initiator).

-

Reaction Setup: In a round-bottom flask, dissolve 5-(chloromethyl)pyrimidine (10 mmol) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol/water (50 mL).

-

Cyanide Addition: Add sodium cyanide (NaCN) (12 mmol, 588 mg) portion-wise to the solution. Caution: NaCN is highly toxic. Handle with appropriate safety measures.

-

Reaction Execution: Stir the mixture at 50-80 °C. The reaction is typically complete within a few hours. Monitor by TLC until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture and pour it into a mixture of ice water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. The crude product can be purified by column chromatography or distillation.

Comparative Analysis and Conclusion

The optimal synthetic route to this compound is highly dependent on the specific context of the research.

| Feature | De Novo Synthesis | Direct C5-Cyanation | C5-Halomethyl Substitution |

| Number of Steps | 1-2 (for core) | 1 (from halopyrimidine) | 2+ (from methylpyrimidine) |

| Precursor Cost | Generally low | Moderate (halopyrimidines) | Low (methylpyrimidine) |

| Key Reagents | Aldehydes, Malononitrile | Transition metal catalysts | Radical initiators, NaCN/KCN |

| Scalability | Good for MCRs | Good, but catalyst cost can be a factor | Excellent |

| Safety Concerns | General solvent hazards | Toxic cyanide sources, metal contamination | Highly toxic NaCN/KCN, corrosive halogenating agents |

| Generality | Can build diverse analogs | Limited to available halopyrimidines | Requires a C5-methyl or equivalent precursor |

References

- 1. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Pyrimidine Derivatives from Three-component Reaction...: Ingenta Connect [ingentaconnect.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. CN101486676B - The preparation method of cyanomethylpyridine compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to 5-Pyrimidineacetonitrile: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-pyrimidineacetonitrile, a pivotal heterocyclic building block in the landscape of modern drug discovery. From its fundamental chemical identity to its role in the synthesis of complex pharmacologically active molecules, this document serves as an essential resource for researchers engaged in medicinal chemistry and organic synthesis.

Core Identification and Physicochemical Properties

This compound, also known as 2-(pyrimidin-5-yl)acetonitrile, is a distinct chemical entity characterized by a pyrimidine ring substituted at the 5-position with an acetonitrile group. This unique arrangement of functional groups imparts specific reactivity and makes it a valuable synthon in the construction of diverse molecular architectures.

Key Identifiers and Properties

| Property | Value | Source |

| CAS Number | 1000564-45-3 | [1] |

| Molecular Formula | C₆H₅N₃ | [1] |

| Molecular Weight | 119.13 g/mol | [1] |

| Appearance | Pale yellow crystal (typical) | |

| Storage | 2-8°C, Refrigerator | [1] |

Molecular Structure

The structural integrity of this compound is foundational to its chemical behavior. The pyrimidine core is an electron-deficient aromatic heterocycle, which influences the reactivity of its substituents. The acetonitrile moiety provides a reactive handle for a variety of chemical transformations.

Caption: Molecular Structure of this compound.

Synthesis and Reactivity

The synthesis of this compound is a critical aspect for its application. While multiple strategies for the synthesis of pyrimidine derivatives exist, a common conceptual approach involves the construction of the pyrimidine ring from acyclic precursors or the modification of a pre-existing pyrimidine scaffold.

Conceptual Synthetic Pathway: Nucleophilic Substitution

A prevalent and logical strategy for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with a cyanide anion. This approach leverages the inherent electrophilicity of the pyrimidine ring, particularly at positions 2, 4, and 6. However, substitution at the 5-position often requires specific activation or reaction conditions. A plausible synthetic route starts from a 5-halopyrimidine, such as 5-bromopyrimidine.

Caption: Conceptual synthetic pathway for this compound.

Exemplary Experimental Protocol

The following protocol is a representative method for the synthesis of nitriles from halogenoalkanes and can be adapted for the synthesis of this compound from a 5-halopyrimidine precursor.[2]

Reaction: Nucleophilic substitution of 5-bromopyrimidine with potassium cyanide.

Materials:

-

5-Bromopyrimidine

-

Potassium cyanide (KCN)

-

Ethanol (anhydrous)

-

Reflux apparatus

-

Magnetic stirrer and heat source

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 5-bromopyrimidine in anhydrous ethanol.

-

Add a stoichiometric excess of potassium cyanide to the solution. The use of ethanol as a solvent is crucial to minimize the presence of water, which could lead to the formation of hydroxylated byproducts.[2]

-

Heat the reaction mixture to reflux with constant stirring. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any inorganic salts (e.g., potassium bromide).

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to yield pure this compound.

Self-Validation: The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine ring and the methylene protons of the acetonitrile group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~9.2 | Singlet |

| H-4, H-6 | ~8.9 | Singlet (or two distinct singlets) |

| -CH₂- | ~4.0 | Singlet |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 |

| C-4, C-6 | ~157 |

| C-5 | ~115 |

| -CH₂- | ~20 |

| -C≡N | ~117 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the nitrile group and the aromatic pyrimidine ring.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡N stretch (nitrile) | 2260 - 2240 (weak to medium) |

| C=N, C=C stretch (aromatic ring) | 1600 - 1450 |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic -CH₂-) | 2960 - 2850 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 119.

Applications in Drug Discovery

Pyrimidine derivatives are of immense interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including anticancer, antiviral, and antibacterial agents. This compound serves as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form other heterocyclic systems.

While specific drugs synthesized directly from this compound are not prominently documented in publicly accessible literature, the pyrimidine-5-carbonitrile scaffold is a key feature in numerous patented compounds and research articles exploring novel therapeutic agents. For instance, derivatives of pyrimidine-5-carbonitrile have been investigated as EGFR inhibitors for their potential anticancer and apoptotic activities.[3][4]

Safety and Handling

As a nitrile-containing compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory when handling this chemical. In case of accidental exposure, immediate medical attention should be sought.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique chemical structure and reactivity provide a gateway to a diverse range of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, characterization, and handling is essential for researchers aiming to leverage this important synthon in the development of novel pharmaceuticals.

References

-

PubChem. 5-pyrimidin-4-yl-2H-pyrimidine-1-carbonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Amino-5-pyrimidinecarbonitrile. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. This compound. [Link]

-

ResearchGate. Synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide. [Link]

-

UCLA Chemistry and Biochemistry. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. [Link]

-

MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

-

RSC Publishing. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. [Link]

-

PubMed Central. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. [Link]

-

Chemguide. THE NUCLEOPHILIC SUBSTITUTION REACTIONS BETWEEN HALOGENOALKANES AND CYANIDE IONS. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Pyrimidineacetonitrile

Abstract

5-Pyrimidineacetonitrile (C₆H₅N₃, Mol. Wt.: 119.13 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrimidine core and the nitrile functional group.[1] A thorough structural confirmation and purity assessment is paramount for any research or development application. This guide provides a comprehensive framework for the spectroscopic characterization of this compound, designed for researchers, scientists, and drug development professionals. Rather than merely presenting data, this document serves as a predictive and instructional manual, outlining the theoretical underpinnings for expected spectral outcomes and providing robust, field-proven protocols for data acquisition. We will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the spectroscopic output.

Introduction: The Structural Rationale

Understanding the spectroscopy of this compound begins with a clear visualization of its structure. The molecule consists of a pyrimidine ring, a diazine with nitrogen atoms at positions 1 and 3, substituted at the 5-position with an acetonitrile group (-CH₂C≡N).[2] The electron-withdrawing nature of the two ring nitrogens and the cyano group will profoundly influence the electronic environment of each atom, which is the basis for the predicted spectral data that follows.

Visualizing the Core Structure

To facilitate the discussion of NMR data, the following diagram illustrates the IUPAC numbering scheme for this compound. This numbering will be used consistently for all spectral assignments.

Caption: Structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we can predict the key features of both ¹H and ¹³C NMR spectra with high confidence by starting with the known values for pyrimidine and applying substituent chemical shift (SCS) effects.

2.1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show three distinct signals for the aromatic protons and one signal for the aliphatic methylene protons.

-

Causality of Chemical Shifts: The nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which deshields the adjacent protons. Protons at the C2, C4, and C6 positions of unsubstituted pyrimidine appear at highly downfield shifts (δ 9.26, 8.78 ppm respectively in CDCl₃).[3] The acetonitrile substituent at C5 will have a modest electron-withdrawing effect, further influencing the shifts of the neighboring protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H2 | ~9.2 - 9.3 | Singlet (s) | - | Located between two electron-withdrawing nitrogen atoms, making it the most deshielded proton. It has no adjacent protons, hence it appears as a singlet. |

| H4/H6 | ~8.8 - 8.9 | Singlet (s) or narrow doublet (d) | J ≈ 1.5-2.0 Hz | These protons are chemically equivalent due to free rotation around the C5-C7 bond. They are adjacent to one nitrogen atom. They will appear as a single resonance. A small four-bond coupling to each other might result in a narrow doublet or a broadened singlet. |

| **H7 (CH₂) ** | ~3.8 - 4.0 | Singlet (s) | - | These aliphatic protons are deshielded by the adjacent pyrimidine ring and the cyano group. With no adjacent protons, the signal will be a sharp singlet. |

2.2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide critical information about the carbon skeleton. The presence of a quaternary carbon (C5) and the unique nitrile carbon (C8) are key diagnostic features.

-

Causality of Chemical Shifts: Similar to the protons, the carbon atoms of the pyrimidine ring are deshielded by the electronegative nitrogens. The nitrile carbon has a characteristic chemical shift, while the methylene carbon's shift is influenced by its attachment to both the aromatic ring and the nitrile.[4]

| Predicted Signal | Chemical Shift (δ, ppm) | Rationale | | :--- | :--- | :--- | :--- | | C2 | ~158 - 160 | Most deshielded aromatic carbon, situated between two nitrogen atoms. Based on pyrimidine data (δ ~157.4 ppm).[2] | | C4/C6 | ~155 - 157 | Deshielded carbons adjacent to one nitrogen atom. Expected to be downfield from C5. | | C5 | ~125 - 130 | A quaternary carbon, its signal will be of lower intensity. Its chemical shift is influenced by the attached cyanomethyl group. | | C8 (-C≡N) | ~115 - 118 | The nitrile carbon has a highly characteristic chemical shift in this region. | | C7 (-CH₂-) | ~25 - 30 | Aliphatic carbon, shifted downfield due to the electron-withdrawing effects of the pyrimidine ring and the nitrile group. |

2.3. Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H, ¹³C, and 2D correlation spectra for unambiguous structural assignment.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (500 MHz Spectrometer):

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity (line shape of the TMS signal should be sharp and symmetrical).

-

Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 30° pulse, 2-second relaxation delay).

-

Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 45° pulse, 2-second relaxation delay).

-

-

Self-Validation (2D NMR):

-

To unequivocally assign proton and carbon signals, acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates directly bonded ¹H and ¹³C nuclei, confirming the assignments for C2/H2, C4,6/H4,6, and C7/H7.

-

Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to confirm the connectivity of quaternary carbons (C5 and C8) by observing correlations between these carbons and protons that are two or three bonds away.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying key functional groups within a molecule. For this compound, the most diagnostic absorption will be from the nitrile group.

3.1. Predicted IR Absorption Bands

-

Causality of Vibrational Frequencies: The frequency of a bond's vibration is primarily dependent on the bond strength and the masses of the connected atoms. The strong, polar C≡N triple bond will have a very characteristic, sharp absorption in a region of the spectrum that is often sparsely populated.[5]

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Typical for sp² C-H bonds on an aromatic ring. |

| ~2980 - 2850 | Weak | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the CH₂ group. |

| ~2260 - 2240 | Strong, Sharp | C≡N Stretch (Nitrile) | This is a key diagnostic peak. Its high intensity is due to the large change in dipole moment during the stretching vibration.[4] |

| ~1600 - 1450 | Medium-Strong | Aromatic C=C and C=N Stretches | Multiple bands are expected in this region corresponding to the stretching vibrations within the pyrimidine ring.[6] |

| Below 1400 | Complex | Fingerprint Region | Contains various C-H bending and ring deformation modes that are unique to the overall molecular structure. |

3.2. Experimental Protocol: FTIR Data Acquisition

Objective: To obtain a clean, high-resolution infrared spectrum identifying all key functional groups.

Methodology:

-

Instrument Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This is a critical self-validating step, as the background is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

-

Sample Analysis:

-

Place a small amount (1-2 mg) of solid this compound onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum (e.g., co-adding 32 scans at a resolution of 4 cm⁻¹).

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Perform peak picking to label the wavenumbers of the major absorption bands.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

4.1. Predicted Mass Spectrum (Electron Ionization - EI)

-

Causality of Fragmentation: In EI-MS, high-energy electrons bombard the molecule, ejecting an electron to form a radical cation (the molecular ion, M⁺•). This high-energy species then undergoes fragmentation, breaking at its weakest points or rearranging to form more stable fragments. The stability of the pyrimidine ring suggests it will be a prominent feature in the spectrum.

| m/z Value | Proposed Identity | Rationale |

| 119 | [M]⁺• (Molecular Ion) | This peak confirms the molecular weight of the compound. Its intensity is expected to be moderate to strong due to the stability of the aromatic pyrimidine ring. |

| 118 | [M-H]⁺ | Loss of a hydrogen radical from the methylene group is a common fragmentation pathway for nitriles. |

| 92 | [M - HCN]⁺• | Loss of a neutral hydrogen cyanide molecule from the acetonitrile group is a plausible fragmentation. |

| 79 | [C₄H₃N₂]⁺ | Represents the pyrimidine ring after loss of the CH₂CN side chain. |

Visualizing the Fragmentation Pathway

The following diagram illustrates the primary expected fragmentation steps for this compound under electron ionization conditions.

Caption: Predicted EI-MS fragmentation of this compound.

4.2. Experimental Protocol: Mass Spectrometry Data Acquisition

Objective: To determine the accurate molecular weight and observe the primary fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~0.1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

-

Instrument Setup (EI-MS):

-

Introduce the sample into the ion source (e.g., via a direct insertion probe or GC inlet).

-

Set the ionization energy to a standard value of 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-200) to detect the molecular ion and key fragments.

-

-

Self-Validation (High-Resolution MS):

-

For unambiguous confirmation of the elemental composition, acquire a high-resolution mass spectrum (HRMS) using an Orbitrap or Time-of-Flight (TOF) analyzer. This will provide a highly accurate mass measurement (to within 5 ppm), allowing for the confident determination of the molecular formula C₆H₅N₃ from the measured mass of the molecular ion.

-

Integrated Spectroscopic Analysis Workflow

A robust characterization relies on the synergy of all techniques. The following workflow ensures a logical progression from initial functional group identification to complete structural elucidation.

Caption: Workflow for the complete spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound is a straightforward process when approached with a predictive mindset and validated by robust experimental protocols. The key signatures to anticipate are: the three distinct proton environments in the ¹H NMR spectrum; the characteristic nitrile carbon signal around δ 115-118 ppm in the ¹³C NMR spectrum; a strong, sharp C≡N stretch near 2250 cm⁻¹ in the IR spectrum; and a molecular ion peak at m/z 119 in the mass spectrum. By following the integrated workflow and utilizing two-dimensional NMR techniques for validation, researchers can achieve an unambiguous and confident structural elucidation of this important heterocyclic compound.

References

-

Reza, L., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206. Available at: [Link]

-

University of Calgary. (n.d.). Spectroscopic Analysis of Nitriles. Department of Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9260, Pyrimidine. Available at: [Link]

-

Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry Class Notes. Available at: [Link]

-

Salem, M. A. I., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]pyrimidines and Bis-pyrimidines. International Journal of Chemistry, 5(2), 1-11. Available at: [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Available at: [Link]

-

Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Available at: [Link]

-

Falardeau, E. R., & Tee, K. K. (1976). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 54(12), 1837-1844. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003361). Available at: [Link]

-

ResearchGate. (n.d.). The 1H NMR spectra (DMSO-d6) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e. Available at: [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available at: [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10. Available at: [Link]

-

Sharma, P. K. (2016). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. International Journal of Applied Physics and Mathematical Sciences, 6(2), 299-305. Available at: [Link]

-

El-Gazzar, A. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5005. Available at: [Link]

-

Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Available at: [Link]

-

Higashino, T., et al. (1972). The Mass Spectra of Pyrido[2,3-d]pyrimidines. Chemical and Pharmaceutical Bulletin, 20(4), 772-780. Available at: [Link]

-

Ali, T. E., et al. (2015). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 8(1), 38-46. Available at: [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Available at: [Link]

-

LibreTexts Chemistry. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

ResearchGate. (n.d.). The mass spectra of pyrimidine measured in coincidence with resonant.... Available at: [Link]

-

Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4983. Available at: [Link]

-

Pharmaffiliates. (n.d.). CAS No: 1000564-45-3 | Chemical Name: this compound. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-Pyrimidineacetonitrile for Researchers and Drug Development Professionals

Introduction: The Significance of 5-Pyrimidineacetonitrile in Modern Research

This compound is a heterocyclic compound featuring a pyrimidine ring, a scaffold of immense importance in medicinal chemistry. Pyrimidine derivatives are integral to the structure of nucleic acids and a multitude of therapeutic agents, exhibiting a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1] The nitrile functional group, a versatile synthetic handle, further enhances the potential of this compound as a building block in the synthesis of novel drug candidates.

The journey of a promising compound from the laboratory bench to a potential therapeutic is paved with rigorous physicochemical characterization. Among the most critical parameters are solubility and stability. Poor aqueous solubility can severely hinder a compound's bioavailability and lead to inconsistent results in biological assays, while chemical instability can compromise its shelf-life, safety, and therapeutic efficacy.[1] This guide provides a comprehensive framework for determining the solubility and stability of this compound, empowering researchers to generate the robust data necessary for advancing their scientific endeavors.

Part 1: Comprehensive Solubility Profiling of this compound

A thorough understanding of a compound's solubility in various solvents is fundamental to its successful application in research and development. This section outlines the methodologies for determining both the kinetic and thermodynamic solubility of this compound.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after being rapidly introduced from a concentrated stock (typically in DMSO) into an aqueous buffer. It is a high-throughput method often used in early-stage drug discovery to flag potential solubility issues.[1]

-

Thermodynamic Solubility: This is the true equilibrium solubility, where an excess of the solid compound is allowed to equilibrate with a solvent over an extended period.[1] This value is crucial for lead optimization, formulation development, and understanding the compound's behavior in biological systems.

Experimental Workflow for Solubility Determination

The following diagram outlines the general workflow for determining the solubility of this compound.

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Detailed Protocol 1: Kinetic Solubility Determination

This protocol is adapted for a 96-well plate format for higher throughput.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate

-

Plate shaker

-

Plate reader or HPLC-UV/LC-MS system

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Dispense 198 µL of PBS (pH 7.4) into the wells of a 96-well plate.

-

Add 2 µL of the 10 mM stock solution to each well (final concentration of 100 µM).

-

Seal the plate and shake at room temperature for 2 hours.

-

Visually inspect for precipitation.

-

Filter the contents of each well to remove any precipitate.

-

Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS) against a standard curve.

Detailed Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS pH 7.4, ethanol, methanol, acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC-UV/LC-MS system

Procedure:

-

Add an excess amount of solid this compound to a glass vial (ensure solid material remains at the end of the experiment).

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Equilibrate for 24-48 hours , periodically checking to ensure an excess of solid remains.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Immediately dilute the filtrate with a suitable solvent to prevent precipitation.

-

Quantify the concentration of this compound in the diluted filtrate using a validated analytical method.

Data Presentation: Solubility of this compound

The following table should be used to collate the experimentally determined solubility data.

| Solvent | Temperature (°C) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |

| Water | 25 | Experimental Value | Experimental Value |

| PBS (pH 7.4) | 25 | Experimental Value | Experimental Value |

| Ethanol | 25 | Experimental Value | Experimental Value |

| Methanol | 25 | Experimental Value | Experimental Value |

| Acetonitrile | 25 | Experimental Value | Experimental Value |

| DMSO | 25 | Experimental Value | Experimental Value |

Part 2: Chemical Stability Assessment of this compound

Stability testing is essential for determining a compound's shelf-life, identifying potential degradation products, and establishing appropriate storage conditions.

Potential Degradation Pathways

The pyrimidine ring can be susceptible to certain degradation pathways. For instance, pyrimidine itself can photolytically decompose to uracil under UV light.[2] The nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, which would convert it to a carboxylic acid or an amide intermediate.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the chemical stability of this compound.

Caption: Workflow for Forced Degradation Stability Studies.

Detailed Protocol 3: Forced Degradation Studies

These studies intentionally stress the compound to identify likely degradation products and pathways.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade water and acetonitrile

-

pH meter

-

Heating block or oven

-

Photostability chamber

Procedure:

-

Develop a stability-indicating HPLC method: This method must be capable of separating the parent compound from all potential degradation products.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

For each stress condition, mix the stock solution with the stressor in a vial:

-

Acidic: Add an equal volume of 0.1 M HCl.

-

Basic: Add an equal volume of 0.1 M NaOH.

-

Oxidative: Add an equal volume of 3% H₂O₂.

-

Thermal: Use the stock solution as is.

-

Photolytic: Use the stock solution as is.

-

-

Expose the vials to the stress conditions:

-

Acidic, Basic, Oxidative: Heat at a specified temperature (e.g., 60°C).

-

Thermal: Place in an oven at a specified temperature (e.g., 60°C).

-

Photolytic: Expose to light according to ICH Q1B guidelines.

-

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by the stability-indicating HPLC method.

-

Calculate the percentage of degradation and identify any major degradation products.

Data Presentation: Stability of this compound

The results of the stability studies should be documented in a clear and organized manner.

| Stress Condition | Time (hours) | This compound Assay (%) | Major Degradants (% Peak Area) |

| 0.1 M HCl, 60°C | 0 | 100 | - |

| 2 | Experimental Value | Experimental Value | |

| 8 | Experimental Value | Experimental Value | |

| 24 | Experimental Value | Experimental Value | |

| 0.1 M NaOH, 60°C | 0 | 100 | - |

| 2 | Experimental Value | Experimental Value | |

| 8 | Experimental Value | Experimental Value | |

| 24 | Experimental Value | Experimental Value | |

| 3% H₂O₂, 60°C | 0 | 100 | - |

| 2 | Experimental Value | Experimental Value | |

| 8 | Experimental Value | Experimental Value | |

| 24 | Experimental Value | Experimental Value | |

| 60°C | 0 | 100 | - |

| 24 | Experimental Value | Experimental Value | |

| Photolytic | 0 | 100 | - |

| 24 | Experimental Value | Experimental Value |

Part 3: Practical Recommendations for Handling and Storage

Based on the chemical nature of this compound and general laboratory best practices, the following recommendations are provided.

Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Avoid Contact: Minimize contact with skin and eyes. In case of contact, rinse thoroughly with water.

Storage

-

Temperature: Store in a refrigerator at 2-8°C.[3]

-

Container: Keep in a tightly sealed container to protect from moisture and air.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases to prevent potential degradation.

By following these guidelines and implementing the detailed experimental protocols, researchers and drug development professionals can generate a comprehensive understanding of the solubility and stability of this compound, ensuring the quality and reliability of their research data and paving the way for its potential applications.

References

- BenchChem. (n.d.). Solubility and stability testing of novel pyrimidine derivatives.

- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.

- Solubility of Things. (n.d.). Pyrimidine.

- Baluja, S., et al. (2014). Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures.

-

Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

- Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.

- ResearchGate. (2025). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.

- Al-Ostoot, F. H., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(19), 5767.

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

- China Chemical Manufacturer. (n.d.). 2-Pyrimidineacetonitrile, 5-Bromo-.

- Mohammad, A. (2017). Chemistry and Biological Potential of Pyrimidine Derivatives: Study of Nucleosides with Pyrimidines. Organic & Medicinal Chem IJ, 2(5).

- Journal of Molecular Structure. (2024).

- Vermes, A., et al. (1999). An accelerated stability study of 5-flucytosine in intravenous solution. Pharmacy World & Science, 21(1), 35-39.

- Mukherjee, K. L., & Heidelberger, C. (1960). Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14. The Journal of biological chemistry, 235, 433–437.

- Gadmar, O. B., et al. (1999). Stability of 5-aminolevulinic acid in aqueous solution. European Journal of Pharmaceutical Sciences, 7(2), 87-91.

Sources

The Versatility of 5-Pyrimidineacetonitrile: A Comprehensive Guide for Heterocyclic Chemistry

Introduction: The Strategic Importance of the Pyrimidine-5-acetonitrile Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyrimidine ring stands as a cornerstone heterocyclic motif. Its prevalence in the architecture of nucleic acids (cytosine, thymine, and uracil) has made it a perennially attractive scaffold for the design of therapeutic agents that can interact with biological systems.[1][2][3] Among the diverse array of functionalized pyrimidines, 5-pyrimidineacetonitrile has emerged as a particularly versatile and powerful building block for the construction of complex, polycyclic heterocyclic systems.[4] The strategic placement of the electron-withdrawing nitrile group and the reactive methylene unit on the pyrimidine core imbues this molecule with a unique chemical reactivity, making it a valuable precursor for a wide range of cyclization and functionalization reactions.

This in-depth technical guide, intended for researchers, scientists, and professionals in drug development, will explore the synthesis, reactivity, and application of this compound as a pivotal intermediate in heterocyclic chemistry. We will delve into the mechanistic underpinnings of its key transformations and provide practical, field-proven protocols for the synthesis of diverse fused pyrimidine systems, including those with demonstrated potential as kinase inhibitors and other biologically active agents.

Part 1: Synthesis of the Core Building Block: this compound

The accessibility of this compound is a critical first step in its utilization. While several synthetic routes to substituted pyrimidines are known, a common and effective strategy involves the construction of the pyrimidine ring through multicomponent reactions or the functionalization of a pre-existing pyrimidine core.[5][6]

Synthetic Strategy: Multicomponent Reaction for Substituted Pyrimidine-5-carbonitriles

A robust method for the synthesis of a closely related and equally useful derivative, 4-amino-2-substituted-pyrimidine-5-carbonitrile, involves a one-pot, three-component reaction. This approach offers high efficiency and atom economy, hallmarks of green chemistry.[7]

Experimental Protocol: Synthesis of 4-Amino-2-(methylthio)-6-arylpyrimidine-5-carbonitrile

This protocol describes the synthesis of a 4-amino-2-(methylthio)-6-arylpyrimidine-5-carbonitrile, which can serve as a versatile intermediate.

-

Reagents and Materials:

-

Aromatic aldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

S-methylisothiourea sulfate (1.0 eq)

-

Sodium ethoxide (2.0 eq)

-

Ethanol (anhydrous)

-

-

Procedure:

-

To a stirred solution of sodium ethoxide in anhydrous ethanol at room temperature, add the aromatic aldehyde, malononitrile, and S-methylisothiourea sulfate.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure 4-amino-2-(methylthio)-6-arylpyrimidine-5-carbonitrile.

-

-

Causality: The sodium ethoxide acts as a base to deprotonate the active methylene group of malononitrile, initiating a Knoevenagel condensation with the aromatic aldehyde. The resulting vinylidene malononitrile then undergoes a Michael addition with the S-methylisothiourea, followed by an intramolecular cyclization and tautomerization to yield the stable pyrimidine ring.

Alternative Synthetic Route: Nucleophilic Substitution on a Halopyrimidine

A plausible and direct route to the parent this compound involves the nucleophilic substitution of a halogen on the pyrimidine ring with a cyanide source. 5-Bromopyrimidine is a common starting material for such transformations.

Conceptual Protocol: Synthesis of this compound from 5-Bromopyrimidine

-

Reaction: 5-Bromopyrimidine + Copper(I) cyanide (CuCN)

-

Catalyst/Solvent: A high-boiling polar aprotic solvent such as DMF or NMP is typically used.

-

General Conditions: The reaction, known as a Rosenmund-von Braun reaction, generally requires elevated temperatures (150-200 °C) to proceed.

-

Work-up: The reaction mixture is typically cooled, treated with an aqueous solution of a complexing agent for copper (e.g., ammonia or ethylenediamine), and then extracted with an organic solvent.

Part 2: Reactivity and Key Transformations of this compound

The true utility of this compound lies in the reactivity of its cyanomethyl group, which allows for a diverse array of chemical transformations to build complex heterocyclic scaffolds. The electron-withdrawing nature of the pyrimidine ring acidifies the methylene protons, facilitating their removal by a base to form a stabilized carbanion. This carbanion is a potent nucleophile that can participate in a variety of condensation and cyclization reactions.

Synthesis of Fused Pyrimidine Systems

Pyrimido[4,5-d]pyrimidines are a class of fused heterocycles with a wide range of biological activities, including antiviral and anticancer properties.[1][8][9] A straightforward approach to this scaffold involves the reaction of a 4-aminopyrimidine-5-carbonitrile with a suitable one-carbon synthon.

Experimental Protocol: Synthesis of a Substituted Pyrimido[4,5-d]pyrimidine [2]

-

Starting Material: 4-Amino-2,6-dialkylpyrimidine-5-carbonitrile

-

Reagents: Triethyl orthoformate, substituted aniline, acetic acid (catalyst)

-

Procedure:

-

A mixture of the 4-amino-2,6-dialkylpyrimidine-5-carbonitrile and triethyl orthoformate is heated at reflux to form the intermediate ethoxymethyleneimino derivative.

-

After cooling, the substituted aniline and a catalytic amount of acetic acid are added to the reaction mixture in a suitable solvent like toluene.

-

The mixture is heated at reflux, and the progress of the cyclization is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

-

Caption: Gewald reaction for thieno[2,3-d]pyrimidines.

Intramolecular Cyclization: The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone. [1][10][11]This reaction is particularly useful for the formation of 5- to 8-membered rings and macrocycles. By strategically placing two cyanomethyl groups on a pyrimidine scaffold, this reaction can be employed to construct fused ring systems.

Conceptual Protocol: Thorpe-Ziegler Cyclization of a Pyrimidine Dinitrile

-

Starting Material: A pyrimidine derivative bearing two nitrile groups positioned to allow for intramolecular cyclization (e.g., a bis(cyanomethyl)pyrimidine).

-

Reagents: A strong, non-nucleophilic base (e.g., sodium hydride, lithium diisopropylamide) in an aprotic solvent (e.g., THF, DME). High dilution conditions are often necessary to favor intramolecular cyclization over intermolecular polymerization.

-

Procedure:

-

The dinitrile is added slowly to a suspension or solution of the base in the solvent under an inert atmosphere.

-

The reaction is typically stirred at room temperature or with gentle heating.

-

Upon completion, the reaction is quenched, and the resulting enamine can be isolated or directly hydrolyzed with aqueous acid to the corresponding cyclic ketone.

-

Thorpe-Ziegler Reaction Pathway

Caption: Thorpe-Ziegler cyclization and subsequent hydrolysis.

Part 3: Applications in Drug Discovery: Pyrimidine-5-acetonitrile Derivatives as Kinase Inhibitors

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors. [3][12]Many successful kinase inhibitors, such as Imatinib, feature a pyrimidine core that mimics the adenine ring of ATP, enabling them to bind to the ATP-binding site of kinases. [2][3]this compound and its derivatives are valuable precursors for the synthesis of a variety of fused pyrimidine heterocycles that have shown potent kinase inhibitory activity.

Case Study: Pyrimido[4,5-d]pyrimidines as Kinase Inhibitors

Derivatives of pyrimido[4,5-d]pyrimidine have been investigated as inhibitors of various kinases, including epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinases (PI3Ks). The ability to readily introduce diverse substituents at various positions of the pyrimido[4,5-d]pyrimidine core, starting from functionalized pyrimidine-5-carbonitriles, allows for the fine-tuning of potency and selectivity.

Quantitative Data Summary

The following table summarizes representative examples of heterocyclic systems synthesized from pyrimidine-5-carbonitrile precursors and their reported biological activities.

| Heterocyclic System | Synthetic Method | Key Reagents | Reported Activity | Reference |

| Pyrimido[4,5-d]pyrimidines | Cyclocondensation | 4-Aminopyrimidine-5-carbonitrile, Triethyl orthoformate, Anilines | Anticancer, Antiviral | [1][2] |

| Thieno[2,3-d]pyrimidines | Gewald Reaction | Pyrimidine ketone, Malononitrile, Sulfur | Kinase Inhibition | [13] |

| Fused Pyrimidines | Multicomponent Reaction | Aldehyde, Malononitrile, Thiourea | Anticancer | [14] |

Conclusion: A Versatile Tool for Heterocyclic Synthesis

This compound and its derivatives have proven to be exceptionally valuable building blocks in heterocyclic chemistry. The inherent reactivity of the cyanomethyl group, coupled with the electronic properties of the pyrimidine ring, provides a rich platform for the construction of a diverse array of fused heterocyclic systems. The synthetic methodologies discussed in this guide, including multicomponent reactions, Gewald reactions, and Thorpe-Ziegler cyclizations, offer efficient and versatile routes to novel molecular architectures with significant potential in drug discovery and materials science. As the demand for novel and effective therapeutic agents continues to grow, the strategic application of this compound as a key synthetic intermediate will undoubtedly continue to fuel innovation in the field of heterocyclic chemistry.

References

-

Abu-Shanab, F., Mousa, S., Eshak, E., Sayed, A., & Al-Harrasi, A. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1, 207-214. [Link]

-

Al-Ghorbani, M., et al. (2022). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. PMC. [Link]

-

ARKAT USA, Inc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. arkat-usa.org. [Link]

-

Barreiro, G., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. [Link]

-

Cardoso, F. S. P., et al. (2022). Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. ACS Medicinal Chemistry Letters. [Link]

-

El-Sayed, N. N. E., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PubMed Central. [Link]

-

Fathalla, W., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 212-220. [Link]

-

Fadda, A. A., et al. (2008). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Synthetic Communications, 38(24), 4352-4368. [Link]

-

Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318. [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. organic-chemistry.org. [Link]

-

Parboodas, K., et al. (2021). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. MDPI. [Link]

-

Poojashree, P., & Pramila, T. (2023). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. International Journal of Novel Research and Development, 8(10), c133-c141. [Link]

-

ResearchGate. (2024). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. ResearchGate. [Link]

-

SciELO Brasil. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. scielo.br. [Link]

-

Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2022), 121-166. [Link]

-

Wikipedia. (n.d.). Thorpe reaction. Wikipedia. [Link]

-

Zhang, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. [Link]

-

Zhang, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. [Link]

-

Fadda, A. A., et al. (2018). Synthesis of Some New Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 10(6), 122-132. [Link]

-

Journal of Chemical Health Risks. (2023). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. jchemhr.com. [Link]

-

MDPI. (2023). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. mdpi.com. [Link]

-

MDPI. (2024). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. mdpi.com. [Link]

-

Organic Syntheses. (n.d.). o-TOLUNITRILE. orgsyn.org. [Link]

-

Pharmaffiliates. (n.d.). This compound. pharmaffiliates.com. [Link]

-

PubMed. (2014). Evidence for the Formation of Pyrimidine Cations from the Sequential Reactions of Hydrogen Cyanide with the Acetylene Radical Cation. pubmed.ncbi.nlm.nih.gov. [Link]

-

PubMed Central. (2011). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. ncbi.nlm.nih.gov. [Link]

-

PubMed Central. (2018). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. ncbi.nlm.nih.gov. [Link]

-

PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. ncbi.nlm.nih.gov. [Link]

-

PubMed Central. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. ncbi.nlm.nih.gov. [Link]

-

PubMed Central. (2024). Synthesis of novel pyrimido[4,5‐b]quinoline derivatives as dual EGFR/HER2 inhibitors as anticancer. scholar.cu.edu.eg. [Link]

-

ResearchGate. (2021). Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives. ResearchGate. [Link]

-

ResearchGate. (2022). Synthesis of pyrimidine 5‐carbonitrile derivatives. ResearchGate. [Link]

-

ResearchGate. (2023). Synthesis of pyrimidin‐2‐yl‐1H‐indol‐2‐yl acetonitrile through iron‐catalyzed dehydrogenative sp³–sp² coupling via direct oxidative C–H activation of acetonitrile. ResearchGate. [Link]

-

ResearchGate. (2024). Synthesis of pyrimido[4,5-d]pyrimidine derivatives 13, 16 and 18. ResearchGate. [Link]

-

ResearchGate. (2024). Synthesis of pyrimidine-5-carbonitriles 1a–d. ResearchGate. [Link]

-

Scribd. (n.d.). Thrope Ziegler Cyclization Search. Scribd. [Link]

-

SynArchive. (n.d.). Thorpe-Ziegler Reaction. synarchive.com. [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. ucla.edu. [Link]

-

Universidade do Minho RepositóriUM. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. repositorium.sdum.uminho.pt. [Link]

-

World Journal of Pharmaceutical Research. (2025). A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF THIENOPYRIMIDINE DERIVATIVES. wjpr.net. [Link]

Sources

- 1. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. repositorium.uminho.pt [repositorium.uminho.pt]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijcrt.org [ijcrt.org]

Reactivity and electrophilicity of the pyrimidine ring in 5-Pyrimidineacetonitrile

An In-Depth Technical Guide to the Reactivity and Electrophilicity of the Pyrimidine Ring in 5-Pyrimidineacetonitrile

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure features a π-deficient pyrimidine ring, a core scaffold in numerous bioactive molecules, functionalized at the C5 position with an electron-withdrawing acetonitrile group. This guide provides a comprehensive analysis of the electronic properties and chemical reactivity of this compound. We will dissect the inherent electrophilicity of the pyrimidine core, explore the modulating influence of the 5-acetonitrile substituent, and detail the resulting reactivity patterns in both electrophilic and nucleophilic substitution reactions. Furthermore, this paper will examine the unique reactivity of the methylene bridge in the side chain. Methodologies for key chemical transformations are presented, grounded in mechanistic principles to provide researchers with both theoretical understanding and practical, field-proven insights.

The Inherent Electronic Landscape of the Pyrimidine Ring

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[1] This configuration fundamentally alters its electronic character compared to benzene and even pyridine, rendering it a "π-deficient" system.[1][2] The two highly electronegative nitrogen atoms exert a strong inductive and mesomeric electron-withdrawing effect, significantly reducing the π-electron density of the ring carbons.[1][3]

This π-deficiency has several key consequences:

-

Reduced Basicity: The nitrogen lone pairs are less available for protonation. Consequently, pyrimidine is a much weaker base than pyridine.[1][3][4] This decreased basicity makes electrophilic attack on the nitrogen atoms more difficult.[1]

-

Electron Density Distribution: The electron withdrawal is most pronounced at the positions ortho and para to the nitrogen atoms (C2, C4, and C6). These positions are highly electrophilic and thus susceptible to nucleophilic attack.[1][5] The C5 position, being meta to both nitrogens, is the least electron-deficient carbon atom in the ring.[1]

-

Reactivity Towards Electrophiles: The overall electron-poor nature of the ring deactivates it towards electrophilic aromatic substitution (EAS), which is significantly more difficult than for benzene.[3][6] When EAS does occur, it preferentially takes place at the most electron-rich C5 position.[1][2][5]

The relative basicity of these heterocycles provides a quantitative measure of their electron density.

| Compound | pKa (Conjugate Acid) |

| Pyridine | 5.23 - 5.30[1][3] |

| Pyrimidine | 1.23 - 1.3[1][2][3] |

| Pyridazine | 2.24[3] |

| Pyrazine | 0.51[3] |

Modulating Influence of the 5-Acetonitrile Substituent

The placement of an acetonitrile group (-CH₂CN) at the C5 position introduces a potent electron-withdrawing substituent that further modulates the ring's reactivity. The cyano group (-C≡N) is one of the strongest electron-withdrawing groups due to the polarity of the carbon-nitrogen triple bond and its ability to withdraw electrons via both inductive and resonance effects.[7][8][9]

Although separated by a methylene (-CH₂) spacer, the cyano group's powerful inductive pull makes the entire acetonitrile substituent a deactivating, electron-withdrawing moiety.

Caption: Inductive electron withdrawal by the 5-acetonitrile group.

This substituent has two primary effects on the pyrimidine core:

-

Global Deactivation: It enhances the overall π-deficiency of the ring, making it even less reactive towards electrophiles.

-

Enhanced Electrophilicity at C2, C4, C6: By pulling electron density out of the ring from the C5 position, it further increases the partial positive charge (electrophilicity) at the C2, C4, and C6 positions, making them prime targets for nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The electron-poor nature of the pyrimidine ring, exacerbated by the 5-acetonitrile group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present at the C2, C4, or C6 positions.

The mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the key to the reaction's facility.[10] Attack at the C2 or C4/C6 positions is favored because the negative charge in the intermediate can be delocalized onto the electronegative ring nitrogen atoms, which is a highly stabilizing feature.[3][10]

Caption: Generalized workflow for SNAr at the C4 position.

Protocol: Nucleophilic Substitution of a 2-Chloro-5-pyrimidineacetonitrile Derivative

This protocol describes a representative SNAr reaction using an amine as the nucleophile.

Expert Rationale: The choice of a polar aprotic solvent like DMF or DMSO is crucial; it effectively solvates the cation of the base (if used) but does not strongly solvate the anionic nucleophile, thus enhancing its reactivity. The elevated temperature is necessary to overcome the activation energy of the rate-determining nucleophilic addition step.

Materials:

-

2-Chloro-5-pyrimidineacetonitrile (1 equivalent)

-

Pyrrolidine (1.2 equivalents)

-

Potassium Carbonate (K₂CO₃) (2 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 2-Chloro-5-pyrimidineacetonitrile and anhydrous DMF.

-

Add potassium carbonate, followed by the dropwise addition of pyrrolidine at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield the desired 2-(pyrrolidin-1-yl)-5-pyrimidineacetonitrile.

Electrophilic Aromatic Substitution (EAS)

EAS on the this compound ring is exceptionally challenging. The pyrimidine ring is already strongly deactivated, and the additional electron-withdrawing effect of the 5-acetonitrile group further reduces the ring's nucleophilicity.[6]

In the rare cases where EAS can be forced on a pyrimidine ring, it occurs at the C5 position.[1][5] Since this position is already occupied, any further electrophilic substitution is highly unlikely under standard conditions. If a reaction were to be forced under extreme conditions (e.g., high-temperature oleum for sulfonation), it would likely lead to decomposition or ring-opening reactions rather than a clean substitution.[1] For practical synthetic purposes, direct EAS on this compound is not a viable strategy.

Reactivity of the Acetonitrile Side Chain